molecular formula C21H23F6N3O2 B12963046 3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B12963046
M. Wt: 463.4 g/mol
InChI Key: QUEMAAMAMUFDGW-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” is a complex organic compound that features multiple functional groups, including trifluoromethyl groups, amino groups, and a cyclobutene ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” likely involves multiple steps, including the formation of the cyclobutene ring and the introduction of the trifluoromethyl groups. Typical synthetic routes might include:

    Formation of the Cyclobutene Ring: This could be achieved through cyclization reactions involving suitable precursors.

    Introduction of Trifluoromethyl Groups: This step might involve the use of trifluoromethylating agents under specific conditions.

    Amination Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” might undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups.

    Substitution: The trifluoromethyl groups and amino groups could participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound might be explored for its potential therapeutic applications. Its unique structure could make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials. Its trifluoromethyl groups might impart unique properties, such as increased stability or hydrophobicity.

Mechanism of Action

The mechanism of action of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: The compound could inhibit enzyme activity by binding to the active site.

    Receptor Modulation: It might interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclobutene derivatives or compounds with trifluoromethyl groups. Examples could include:

    Cyclobutene Derivatives: Compounds with similar ring structures.

    Trifluoromethylated Amines: Compounds with trifluoromethyl groups and amino functionalities.

Uniqueness

The uniqueness of “3-((3,5-Bis(trifluoromethyl)benzyl)amino)-4-(((1R,2R)-2-(dimethylamino)cyclohexyl)amino)cyclobut-3-ene-1,2-dione” lies in its combination of functional groups and ring structure, which might impart unique chemical and biological properties.

Properties

Molecular Formula

C21H23F6N3O2

Molecular Weight

463.4 g/mol

IUPAC Name

3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C21H23F6N3O2/c1-30(2)15-6-4-3-5-14(15)29-17-16(18(31)19(17)32)28-10-11-7-12(20(22,23)24)9-13(8-11)21(25,26)27/h7-9,14-15,28-29H,3-6,10H2,1-2H3/t14-,15-/m1/s1

InChI Key

QUEMAAMAMUFDGW-HUUCEWRRSA-N

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CN(C)C1CCCCC1NC2=C(C(=O)C2=O)NCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.